tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately . It is classified under the category of carboxylate esters and is notable for its potential applications in medicinal chemistry and organic synthesis. The compound is identified by its CAS number, which is 2198312-46-6.
The synthesis of tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate typically involves several steps:
The synthesis can be monitored through techniques such as Thin Layer Chromatography (TLC) to ensure the progress and purity of the final compound.
The molecular structure of tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate features a tert-butyl group attached to a pyrrolidine ring which is further substituted by a bromo-pyrazole moiety.
CC(C)(C)OC(=O)N1CC[C@@H](N2C=C(Br)C=N2)C1The compound's structure can be visualized using molecular modeling software, which helps in understanding its three-dimensional conformation and potential interactions with biological targets.
tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate can participate in various chemical reactions:
The mechanism of action for tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate largely depends on its application in biological systems:
Data supporting these mechanisms often come from pharmacological studies that evaluate the compound's efficacy against specific biological targets.
The purity of commercially available samples is often around 95%, indicating high quality suitable for research applications.
tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate has several scientific uses:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: